1,8-Diaminoanthraquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXDVWSEUJXVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883321 | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA DSSTox | |
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Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-42-0, 58037-70-0 | |
| Record name | 1,8-Diamino-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
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| Record name | 1,8-Diaminoanthraquinone | |
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| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
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| Record name | 1,8-DIAMINOANTHRAQUINONE | |
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| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
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| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
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| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
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| Record name | 1,8-diaminoanthraquinone | |
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| Record name | 1,8-Diaminoanthraquinone | |
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Synthetic Methodologies and Functionalization Strategies for 1,8 Diaminoanthraquinone
Established Synthetic Pathways to 1,8-Diaminoanthraquinone
Traditional synthetic routes to this compound primarily rely on the transformation of readily available anthraquinone (B42736) precursors. These methods are well-documented and have been optimized for industrial-scale production.
Reduction of Nitroanthraquinone Precursors
A prevalent and economically viable method for the synthesis of this compound is the reduction of 1,8-dinitroanthraquinone. This process typically involves the treatment of the dinitro compound with a suitable reducing agent. A common industrial approach utilizes ammonia (B1221849) in an organic solvent under high pressure and temperature. The reaction proceeds by the nucleophilic attack of ammonia on the nitro-substituted positions, leading to the displacement of the nitro groups and the formation of the corresponding amino groups.
The selection of solvent and reaction conditions is crucial for achieving high yields and purity. Various organic solvents, including ethers, aliphatic or cycloaliphatic hydrocarbons, and alkyl-substituted aromatic hydrocarbons, have been employed. researchgate.net The reaction is typically carried out in an autoclave to manage the high pressures generated at elevated temperatures.
Table 1: Examples of this compound Synthesis via Reduction of 1,8-Dinitroanthraquinone with Ammonia
| Precursor | Reagents and Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1,8-Dinitroanthraquinone (90%) | Liquid ammonia (60:1 molar ratio), 150°C, 110 atm, 4 hours | Xylene | 80% (of theoretical) | researchgate.net |
| Dinitroanthraquinone mixture (40.6% 1,8-isomer) | Liquid ammonia (20:1 molar ratio), 150°C, 60 atm, 12 hours | Toluene | 90% (of theoretical for the 1,8-isomer) | researchgate.net |
Nucleophilic Aromatic Substitution Reactions
Another established pathway to this compound and its derivatives involves nucleophilic aromatic substitution (SNAFAr) reactions. In this approach, leaving groups at the 1 and 8 positions of the anthraquinone core, typically halogens, are displaced by an amino group source.
A notable example is the palladium-catalyzed amination of 1,8-dichloroanthraquinone, a reaction type known as the Buchwald-Hartwig amination. This method offers a versatile route to a range of N-substituted 1,8-diaminoanthraquinones by employing various primary and secondary amines. The choice of palladium catalyst and ligand is critical for the efficiency of the cross-coupling reaction.
Development of Novel Synthesis Methodologies
Ongoing research focuses on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. These novel methodologies aim to reduce reaction times, minimize waste, and expand the scope of accessible structures.
One-Pot Synthetic Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. While one-pot syntheses directly leading to this compound are not extensively reported, related methodologies for the synthesis of functionalized diaminoanthraquinone derivatives have been developed. For instance, a one-pot green protocol has been established for the chemoselective synthesis of anthra[1,2-d]imidazole-6,11-diones from 1,2-diaminoanthraquinone (B157652) and various aldehydes. This approach, utilizing a reusable catalyst in an environmentally benign solvent, showcases the potential of one-pot strategies in the broader field of diaminoanthraquinone chemistry.
Catalytic Approaches in Amination Reactions
Catalytic methods for the introduction of amino groups onto the anthraquinone scaffold are a key area of research. These approaches aim to overcome the limitations of traditional high-temperature and high-pressure methods. Rhodium(I) complexes, for example, have been shown to catalyze the direct amination of anthraquinone with amines. While this particular method has been demonstrated for the synthesis of 1-alkylaminoanthraquinones and 1,4-bis(alkylamino)anthraquinones, it represents a significant advancement in the catalytic amination of the anthraquinone core and suggests potential for the development of catalysts for the direct synthesis of this compound.
Derivatization and Functionalization of this compound
The two primary amino groups of this compound serve as versatile handles for a wide range of derivatization and functionalization reactions. These modifications are crucial for tuning the molecule's properties, such as its color, solubility, and biological activity.
The amino groups can be readily N-alkylated or N-acylated to produce a diverse library of derivatives. For instance, a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives have been synthesized to explore their cytotoxic activity. colab.ws These synthetic efforts often involve the reaction of the amino groups with various electrophiles to introduce different side chains.
Furthermore, the functionalization of the amino groups with moieties such as triethylene glycol monomethyl ether (Me-TEG) chains has been shown to dramatically increase the solubility of the resulting diaminoanthraquinone derivative in organic solvents. This strategy is particularly relevant for applications where high concentrations of the chromophore are required.
The incorporation of this compound into larger molecular architectures has also been explored. For example, it has been used as a building block for the synthesis of macrocyclic compounds. These complex structures are of interest for their potential applications in host-guest chemistry and as sensory molecules.
In the field of materials science, this compound can be used as a monomer in polymerization reactions. For example, low-temperature solution polycondensation of 1,4-diaminoanthraquinone (B121737) with diacid halides has been used to synthesize polymeric dyes. This approach can be extended to this compound to create novel colored polymers with specific thermal and optical properties.
N-Substitution Strategies for Tailored Properties
Modification of the amino groups at the 1 and 8 positions through N-substitution is a primary strategy to fine-tune the electronic and steric properties of this compound. These modifications can significantly impact the molecule's solubility, absorption and emission spectra, and biological activity. Common N-substitution approaches include N-alkylation and N-arylation.
N-Alkylation: The introduction of alkyl chains to the amino groups can enhance the solubility of the otherwise poorly soluble this compound in organic solvents. This is a crucial modification for applications requiring solution-phase processing. The synthesis of N-alkylated derivatives often involves the reaction of this compound with alkyl halides. For instance, a series of regioisomeric disubstituted aminoanthraquinone derivatives have been synthesized to explore their cytotoxic activities. researchgate.netnih.gov This research highlights the importance of the amino-substitution in the side-chains at positions 1 and 8 for potential anticancer properties. researchgate.netnih.gov
N-Arylation: The attachment of aryl groups to the nitrogen atoms can significantly alter the electronic properties of the molecule, leading to shifts in its absorption and emission wavelengths. This is particularly relevant for the development of new dyes and functional materials. N-arylation can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between the amino groups of this compound and aryl halides. While specific examples for this compound are not abundant in readily available literature, the general principles of N-arylation are well-established for aromatic amines and can be applied to this system. organic-chemistry.org
| Substitution Strategy | Reagents/Conditions | Resulting Properties | Potential Applications |
| N-Alkylation | Alkyl halides, base | Increased solubility | Solution-processable materials, biological probes |
| N-Arylation | Aryl halides, palladium or copper catalysts | Modified electronic properties, color tuning | Dyes, organic electronics |
π-Extension of the Anthraquinone Core
Extending the π-conjugated system of the anthraquinone core is a powerful method to manipulate its optoelectronic properties, such as shifting the absorption and emission to longer wavelengths and reducing the HOMO-LUMO gap. This is highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are the primary tools for achieving π-extension.
The general approach for π-extension first involves the halogenation of the anthraquinone core, typically bromination, at specific positions. The resulting halo-substituted this compound can then undergo cross-coupling with a variety of partners.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.org For this compound, this would involve the reaction of its brominated derivative with an alkyne. A study on the π-extension of 1,5-diaminoanthraquinone (B86024) demonstrated a successful strategy involving initial bromination at the 2-, 4-, 6-, and 8-positions, followed by Sonogashira coupling with triisopropylsilyl (TIPS)-acetylene. nih.govacs.org This methodology provides a blueprint for achieving similar π-extensions on the this compound isomer. The introduction of acetylenic moieties extends the conjugation, leading to significant bathochromic shifts in the absorption and emission spectra. nih.gov
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium complex. This method allows for the introduction of new aryl or heteroaryl groups onto the anthraquinone core, further extending the π-system. The brominated this compound can be reacted with various arylboronic acids or esters to create a larger, more conjugated structure with tailored electronic properties.
| Coupling Reaction | Reactants | Catalyst System | Effect on Properties |
| Sonogashira | Brominated this compound, Terminal alkyne | Palladium complex, Copper(I) salt | Extension of π-conjugation, Bathochromic shift |
| Suzuki-Miyaura | Brominated this compound, Arylboronic acid | Palladium complex, Base | Introduction of aryl groups, HOMO-LUMO gap tuning |
Introduction of Other Functional Groups (e.g., β-ethers, thioethers)
The introduction of functional groups other than at the nitrogen atoms provides another avenue for modifying the properties of this compound. Attaching substituents at the beta (β) positions of the anthraquinone core, such as ethers and thioethers, can influence the molecule's color, solubility, and intermolecular interactions.
The synthesis of such derivatives typically starts with a precursor that has leaving groups, such as halogens, at the desired positions. For example, the condensation of bromo-derivatives of dihydroxy-diaminoanthraquinones with phenols and thiols has been shown to yield the corresponding β-ethers and thioethers. While this example pertains to a dihydroxy-diaminoanthraquinone, the synthetic principle of nucleophilic aromatic substitution can be extended to appropriately substituted this compound derivatives. The introduction of these groups can lead to new dyes with varied hues and improved fastness properties.
Polymerization Techniques for this compound-Based Materials
The incorporation of this compound into polymeric structures can lead to materials with interesting redox, optical, and electronic properties. Both chemical and electrochemical polymerization methods can be employed.
Chemical Oxidative Polymerization: This technique involves the use of a chemical oxidant, such as ammonium (B1175870) persulfate, to initiate the polymerization of the monomer. The amino groups of this compound can be oxidized to form radical cations, which then couple to form polymer chains. The resulting polymers, often referred to as poly(aminoanthraquinones), can exhibit electrical conductivity. google.com The properties of the final polymer, such as molecular weight and solubility, are influenced by reaction conditions like the choice of oxidant, solvent, and temperature. For instance, the chemical oxidative polymerization of 1,5-diaminoanthraquinone has been conducted using ammonium persulfate as an oxidant in different solvent systems to produce various nanostructures. nih.gov
Electrochemical Polymerization: In this method, the polymerization is initiated by applying an electrical potential to a solution containing the this compound monomer. The monomer is oxidized at the electrode surface, generating radical cations that subsequently polymerize to form a conductive polymer film directly on the electrode. This technique offers excellent control over the thickness and morphology of the resulting polymer film. The electrochemical polymerization of 1,5-diaminoanthraquinone has been investigated for its application in electrochemical capacitors.
Polycondensation: More recently, solid-phase dehydration polycondensation has been reported for the synthesis of poly(imino anthraquinone)s by reacting diaminoanthraquinones with dihydroxyanthraquinones at high temperatures. nih.gov This method produces polymers with defined linkages and has shown promise in creating materials for energy storage applications. nih.gov
| Polymerization Technique | Initiation Method | Key Features | Potential Applications |
| Chemical Oxidative Polymerization | Chemical oxidant (e.g., (NH₄)₂S₂O₈) | Scalable, can produce bulk material | Conductive polymers, battery materials |
| Electrochemical Polymerization | Applied electrical potential | Forms a film on the electrode, good control over thickness | Supercapacitors, sensors, electrochromic devices |
| Polycondensation | High temperature, solid-phase reaction | Defined polymer structure | High-performance cathode materials |
Spectroscopic Characterization and Electronic Structure of 1,8 Diaminoanthraquinone
Advanced UV-Visible Absorption Spectroscopy Investigations
UV-Visible absorption spectroscopy is a primary tool for elucidating the electronic structure of 1,8-diaminoanthraquinone. The spectra are characterized by intense bands in both the UV and visible regions, which are sensitive to structural and environmental modifications.
The position of the main absorption band in aminoanthraquinones is highly dependent on the number and position of the amino groups, as well as other substituents on the aromatic core. The introduction of electron-donating amino groups typically results in a bathochromic (red) shift of the longest wavelength absorption maximum (λmax) compared to the unsubstituted anthraquinone (B42736). For this compound, this shift is significant, moving the absorption well into the visible region.
Further modifications to the this compound structure, such as the introduction of chelating groups or alterations to the amino substituents, can fine-tune the absorption wavelength. For instance, creating larger polydentate ligands based on the this compound core can lead to further red shifts. The solvent environment also plays a critical role, with more polar solvents often causing shifts in λmax due to stabilization of the excited state. researchgate.net
| Compound | Substituent/Modification | Solvent | Absorption Maximum (λmax) |
|---|---|---|---|
| 1,4-diaminoanthraquinone (B121737) | - | DME | 593 nm, 640 nm |
| 1,5-diaminoanthraquinone (B86024) | - | Acetonitrile (B52724) | ~500 nm |
| This compound | - | Ethanol | ~507 nm |
| This compound derivative | Poly-azamacrocycle | - | 562 nm |
| This compound derivative | Polymerizable dye | Dichloromethane | 537 nm google.com |
The amino groups of this compound can be protonated in acidic media, leading to significant changes in the electronic absorption spectrum. Spectroscopic titration, where UV-Vis spectra are recorded as a function of pH, is used to study these acid-base equilibria and determine the pKa values of the conjugate acids. Upon protonation, a hypsochromic (blue) shift is often observed as the electron-donating ability of the amino group is diminished.
| pH Range | Dominant Species | Expected Spectral Characteristics |
|---|---|---|
| Strongly Acidic (e.g., pH < 1.5) | Dication (AQ-(NH3+)2) | Spectrum shifts towards UV region; resembles parent anthraquinone. |
| Moderately Acidic | Monocation (AQ-NH2(NH3+)) | Increased absorption intensity; potential influence from multiple tautomers. researchgate.net |
| Neutral / Alkaline | Neutral Molecule (AQ-(NH2)2) | Strong absorption in the visible range (~507-550 nm). |
The prominent color of this compound arises from a strong absorption band in the visible region, which is assigned to an intramolecular charge transfer (ICT) transition. rsc.orgscribd.com In this process, photoexcitation promotes an electron from the electron-donating amino groups (the donor) to the electron-accepting carbonyl groups of the anthraquinone core (the acceptor). This charge redistribution makes the excited state significantly more polar than the ground state.
The energy of the ICT transition is sensitive to the solvent environment, a phenomenon known as solvatochromism. In more polar solvents, the polar excited state is stabilized more than the ground state, leading to a lower transition energy and a bathochromic shift in the absorption maximum. nih.gov This effect is clearly demonstrated in studies of the closely related 1-aminoanthraquinone (B167232), where the absorption maximum shifts from 451 nm in nonpolar n-hexane to 485 nm in dimethyl sulfoxide (DMSO). researchgate.net A similar trend is expected for this compound and its derivatives.
| Solvent | Polarity | ICT Absorption Maximum (λmax) of 1-Aminoanthraquinone |
|---|---|---|
| n-Hexane | Nonpolar | 451 nm researchgate.net |
| Toluene | Nonpolar | 465 nm |
| Acetonitrile | Polar Aprotic | 475 nm |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 485 nm researchgate.net |
Fluorescence and Luminescence Properties of this compound Derivatives
While many anthraquinone derivatives are only weakly fluorescent, modification of the this compound core can lead to compounds with interesting and useful emission properties, particularly when incorporated into larger molecular systems or metal complexes.
Derivatives of this compound have been successfully employed as "antenna" ligands for sensitizing the luminescence of lanthanide ions (Ln³⁺), particularly in the near-infrared (NIR) region. rsc.orgscribd.com The mechanism involves the strong visible light absorption by the anthraquinone ligand's ICT band (around 535-550 nm). rsc.org Following this excitation, the energy is transferred from the ligand's excited state to the f-orbitals of the coordinated lanthanide ion. The lanthanide ion then de-excites by emitting light at its own characteristic, sharp, and line-like wavelengths in the NIR. rsc.orgscribd.com This "antenna effect" is highly efficient because it circumvents the very weak direct absorption of light by the lanthanide ions themselves. Complexes with neodymium (Nd³⁺), erbium (Er³⁺), and ytterbium (Yb³⁺) have been shown to produce sensitized NIR emission following excitation of the ligand's visible absorption band. rsc.org
| Lanthanide Ion | Complex | Characteristic NIR Emission Wavelength(s) |
|---|---|---|
| Neodymium (Nd³⁺) | Nd(L)₃ | ~880 nm, ~1060 nm, ~1330 nm |
| Ytterbium (Yb³⁺) | Yb(L)₃ | ~980 nm |
| Erbium (Er³⁺) | Er(L)₃ | ~1540 nm scribd.com |
Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a molecule containing a binding site (ionophore) and a signaling unit (fluorophore) is significantly increased upon coordination with a metal ion. researcher.lifekomar.edu.iq The mechanism often involves the suppression of non-radiative decay pathways, such as photoinduced electron transfer (PET) or vibrational relaxation, that normally quench the fluorescence of the free ligand. When the metal ion binds, it alters the electronic properties of the ligand, making these quenching pathways less favorable and allowing the excited state to decay radiatively, thus "turning on" or enhancing fluorescence. researcher.life
Derivatives of this compound can be designed as chemosensors that operate on this principle. By incorporating specific metal-binding groups, these molecules can exhibit selective responses to certain cations. For example, a novel anthraquinone derivative, Q3, which contains coordinating groups, shows distinct spectral changes upon the addition of Cu²⁺ ions. nih.gov While the original study focused on UV-Vis absorption changes, the underlying principle of selective chelation is the foundation for CHEF. The binding of the copper ion alters the ICT character of the molecule, evidenced by the decrease in absorption at 450 nm and the appearance of a new band at 530 nm. nih.gov This rigidification of the molecule and alteration of its electronic landscape upon chelation are key ingredients for observing CHEF in appropriately designed systems.
| System | State | Observed Spectral Change |
|---|---|---|
| Anthraquinone Derivative Q3 | Free Ligand | Absorption maximum at 450 nm. nih.gov |
| Anthraquinone Derivative Q3 + Cu²⁺ | Chelated Complex | Absorption at 450 nm decreases; new absorption band appears at 530 nm. nih.gov |
Photoinduced Electron Transfer (PET) Mechanisms
While detailed studies specifically outlining the Photoinduced Electron Transfer (PET) mechanisms for this compound are not extensively covered in the provided research, the behavior of related aminoanthraquinone derivatives provides insight. In similar systems, such as 1-aminoanthraquinone, intramolecular charge transfer (ICT) is a fundamental photoinduced process. mdpi.com The amino group acts as an electron donor and the anthraquinone core as an acceptor. Upon photoexcitation, an electron is transferred from the amino group to the anthraquinone moiety. This charge transfer can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which involves a geometric rearrangement of the amino group relative to the anthraquinone backbone. mdpi.com For some anthraquinone derivatives in aqueous solutions, a proton-coupled electron transfer (PCET) can also be a key step in their photoredox reactions. ntu.edu.sg
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process involving the transfer of a proton within the same molecule in its excited state. For this to occur, the molecule must contain both a proton-donating group and a proton-accepting group in close proximity. In the case of aminoanthraquinones, the amino group and a nearby carbonyl oxygen could potentially facilitate such a transfer. However, studies on the related compound 1-aminoanthraquinone suggest that the ESIPT reaction is implausible in the S₁ excited state. This is attributed to a high energy barrier for the proton transfer, estimated to be approximately 3300 cm⁻¹. mdpi.com Given the structural similarities, it is inferred that this compound is also unlikely to undergo significant ESIPT.
Time-Resolved Spectroscopic Studies
Time-resolved spectroscopic techniques, including femtosecond and nanosecond transient absorption spectroscopy, are crucial for elucidating the complex excited-state dynamics of this compound. ntu.edu.sgrsc.orgnih.gov These studies allow for the direct observation and characterization of transient species, providing data on the rates of intersystem crossing, and the lifetimes and characteristics of triplet excited states.
This compound exhibits a notable efficiency in intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). rsc.org This contrasts with monoamino-anthraquinone derivatives, which show negligible ISC efficiency. rsc.org Femtosecond transient absorption spectra on bis-amino substituted anthraquinone derivatives indicate that the ISC process is rapid, occurring on a picosecond timescale of 190–320 ps. nih.gov The efficient population of the triplet state is a critical characteristic that enables its application as a photoinitiator. rsc.orgifmmi.com
The triplet excited state (T₁) of this compound has been characterized through nanosecond transient absorption spectra. A key finding is its relatively short lifetime, which has been determined to be approximately 2.5 µs. rsc.org More detailed studies on bis-amino substituted anthraquinones report a triplet state lifetime in the range of 2.06–5.43 µs. nih.gov
| Parameter | Value | Reference |
| Intersystem Crossing (ISC) Time | 190 - 320 ps | nih.gov |
| Triplet State (T₁) Lifetime | ~2.5 µs | rsc.org |
| Triplet State (T₁) Lifetime | 2.06 - 5.43 µs | nih.gov |
| Tₓ Sublevel Lifetime | 15.0 µs | nih.gov |
| Tᵧ Sublevel Lifetime | 1.50 µs | nih.gov |
| T₂ Sublevel Lifetime | 15.0 µs | nih.gov |
Table 1: Excited-state kinetic parameters for bis-amino substituted anthraquinones.
The efficiency of intersystem crossing in this compound leads to the effective sensitization of singlet oxygen (¹O₂). Singlet oxygen is generated via energy transfer from the triplet excited state of the sensitizer (B1316253) to ground-state molecular oxygen (³O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). For diamino-substituted anthraquinone derivatives, a decent singlet oxygen quantum yield of up to 33.3% has been reported. rsc.org In contrast, monoamino-anthraquinone derivatives show negligible ΦΔ values, which correlates with their poor ISC efficiency. rsc.org
| Compound Class | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Diamino-anthraquinone derivatives | up to 33.3% | rsc.org |
| Monoamino-anthraquinone derivatives | Negligible | rsc.org |
Table 2: Singlet oxygen quantum yields for amino-substituted anthraquinones.
Electrochemical Behavior and Redox Properties of 1,8 Diaminoanthraquinone
Cyclic Voltammetry Studies of Redox Potentials
Cyclic voltammetry is a key electrochemical technique used to probe the redox properties of chemical species. For anthraquinone (B42736) derivatives, this method reveals the potentials at which electron transfer reactions occur and provides insights into the stability of the resulting charged species. In nonaqueous systems, anthraquinones typically exhibit two sequential one-electron reduction steps corresponding to the formation of a radical anion and then a dianion. The introduction of electron-donating groups, such as amino groups, is known to shift these reduction potentials to more negative values.
While specific experimental cyclic voltammetry data for 1,8-diaminoanthraquinone in nonaqueous media is not extensively documented in publicly available literature, the general behavior can be inferred from studies on related isomers and computational models.
In nonaqueous solutions, this compound is expected to undergo two reversible one-electron reductions at the quinone carbonyls, leading to the formation of the corresponding radical anion and dianion. Additionally, the amino groups can be oxidized, typically through two successive one-electron steps, forming a radical cation and then a dication. This results in a total of four accessible redox states, a characteristic feature of diaminoanthraquinones that makes them interesting for applications such as redox flow batteries. acs.orgrsc.orgresearchgate.net
For comparison, the cyclic voltammogram of a derivative of 1,4-diaminoanthraquinone (B121737) shows two distinct cathodic (reduction) peaks and two anodic (oxidation) peaks, each corresponding to a one-electron transfer. nih.gov The reduction processes are associated with the quinone moiety, while the oxidation events are linked to the amino groups.
The reversibility of the redox couples is a crucial parameter, indicating the chemical stability of the electrochemically generated species. For many diaminoanthraquinone derivatives, such as the 1,4-isomer, the redox reactions are highly reversible in nonaqueous solvents like acetonitrile (B52724) and 1,2-dimethoxyethane. acs.org This high degree of reversibility is a desirable property for applications requiring stable and repeatable charge-discharge cycles.
Studies on 1,8-dihydroxyanthraquinone, a structurally related compound, have shown high redox reversibility, suggesting that the 1,8-substitution pattern does not inherently lead to instability in the reduced forms. acs.org It is therefore anticipated that the redox couples of this compound would also exhibit a significant degree of reversibility in suitable nonaqueous electrolytes.
The position of the amino groups on the anthraquinone skeleton has a marked effect on the oxidation potentials. Theoretical studies on various amino-substituted anthraquinones have shown that the oxidation potentials are sensitive to the substitution pattern. nih.gov Generally, electron-donating amino groups facilitate oxidation, leading to lower positive oxidation potentials compared to unsubstituted anthraquinone.
In a comparative study of 1- and 2-substituted anthraquinone derivatives, it was observed that the oxidation potentials were systematically higher for the 2-substituted isomers compared to their 1-substituted counterparts. nih.gov This suggests that the proximity of the amino group to the carbonyl function, as in the 1 and 8 positions, influences the electronic environment and thus the ease of electron removal. While direct experimental values for this compound are scarce, it is expected that its oxidation potential would be comparable to that of other α-substituted diaminoanthraquinones.
The following table presents a compilation of redox potential data for related aminoanthraquinone derivatives to provide a comparative context for the expected electrochemical behavior of this compound.
| Compound | First Reduction E'° (V vs. Ag/AgCl) | Second Reduction E'° (V vs. Ag/AgCl) | First Oxidation E'° (V vs. Ag/AgCl) | Second Oxidation E'° (V vs. Ag/AgCl) | Solvent/Electrolyte |
| 1-Aminoanthraquinone (B167232) | -0.89 | -1.33 | - | - | DMF / 0.1 M TBAP |
| 1,4-Diaminoanthraquinone Derivative | -1.48 | -1.92 | +0.35 | +0.82 | DME / 0.1 M TEATf₂N |
Note: Data for 1-Aminoanthraquinone is from a study on thiol-functionalized derivatives researchgate.net. Data for the 1,4-Diaminoanthraquinone derivative is for 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione acs.org. These values serve as a reference to illustrate the typical redox potentials of aminoanthraquinones.
Electron Transfer Mechanisms in this compound Systems
The electron transfer mechanism in anthraquinone derivatives is generally understood to proceed via sequential one-electron steps. For the reduction of the quinone moiety, the first electron transfer results in the formation of a semiquinone radical anion. The addition of a second electron produces the dianion. The stability and further reactions of these species are influenced by the solvent and the nature of the substituents. mdpi.com
Detailed mechanistic studies, including the determination of electron transfer rate constants and the identification of intermediates for this compound, are not widely available. However, based on studies of similar compounds, it is expected that the electron transfer processes are facile and largely centered on the quinone and amino functionalities.
Electrically Conductive Properties of Poly(this compound)
Conducting polymers derived from diaminoanthraquinones have attracted interest due to their potential applications in electronic devices and energy storage. The polymerization of diaminoanthraquinones can lead to materials with extended π-conjugation, which is a prerequisite for electrical conductivity.
While there is research on the synthesis and electrical properties of polymers from other diaminoanthraquinone isomers, such as poly(1,5-diaminoanthraquinone) researchgate.netacs.org, specific information on the synthesis and electrical conductivity of poly(this compound) is not readily found in the surveyed literature.
Studies on poly(1,5-diaminoanthraquinone) have shown that it can be synthesized via chemical oxidative polymerization to yield a material with semiconducting properties. The conductivity of these polymers can be tuned by doping. For instance, poly(1,5-diaminoanthraquinone) particles have been reported to be good semiconductors with a widely adjustable conductivity that can span several orders of magnitude upon doping. researchgate.net Given the structural similarity, it is plausible that poly(this compound) could also be synthesized to form a conducting polymer, though its specific conductivity and other electronic properties would depend on the polymerization conditions and the resulting polymer structure. Further research is needed to explore the synthesis and characterize the electrical properties of this specific polymer.
Theoretical and Computational Chemistry of 1,8 Diaminoanthraquinone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for the quantum chemical study of anthraquinone (B42736) derivatives, providing a good balance between computational cost and accuracy. It is instrumental in understanding the electronic structure, spectroscopic properties, and reactivity of molecules like 1,8-diaminoanthraquinone.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy of the lowest electronic transition.
For anthraquinone derivatives, the HOMO is typically a delocalized π-orbital spread over the aromatic system, including the substituent groups. In the case of this compound, the amino groups, being electron-donating, significantly influence the energy and distribution of the HOMO. The LUMO is generally located on the anthraquinone core, particularly on the quinone moiety.
Table 1: Frontier Molecular Orbital Characteristics of Anthraquinone Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Anthraquinone (AQ) | -6.99 | -2.79 | 4.2 |
Note: Data for AQ and AQTh is provided for comparative purposes to illustrate the effect of substituents on frontier orbital energies. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide an estimation of the maximum absorption wavelength (λmax).
For anthraquinone-based dyes, the choice of functional and basis set in TD-DFT calculations is critical for achieving accurate predictions. Studies have shown that hybrid functionals like PBE0 can provide more accurate results compared to B3LYP for this class of compounds. acs.orgdeepdyve.com By employing TD-DFT in conjunction with a polarizable continuum model (PCM) to account for solvent effects, it is possible to predict the λmax with a mean absolute error as low as 6 nm for a large set of anthraquinones. acs.orgdeepdyve.com
While a specific predicted λmax for this compound is not provided in the search results, the methodology for its accurate prediction is well-established. The presence of the two amino groups is expected to cause a significant bathochromic (red) shift in the absorption spectrum compared to the parent anthraquinone molecule.
The study of excited states, particularly the lowest triplet state (T1), is crucial for understanding the photophysical and photochemical properties of this compound. Both TD-DFT and Unrestricted DFT (UDFT) methods can be employed to investigate the geometry and energy of the T1 state. mdpi.com The phosphorescence emission of a molecule corresponds to the radiative transition from the T1 state to the singlet ground state (S0). mdpi.com
Computational studies on anthraquinone compounds have shown that UDFT can be more suitable for calculating phosphorescence energies compared to TD-DFT in some cases. mdpi.com The geometry of the molecule in the T1 state can differ from that in the ground state, and understanding these differences is key to elucidating the excited-state dynamics. The structural and mode-specific displacements of the triplet excited state can be further investigated using techniques like time-resolved resonance Raman (TR3) spectroscopy in conjunction with DFT calculations and wave packet dynamics. scispace.com
Prototropic tautomerism, the migration of a proton, is a potential phenomenon in this compound, although it is more commonly studied in hydroxyanthraquinones. nih.govnih.gov DFT calculations can be a valuable tool to investigate the relative energies of different tautomers and the potential energy barriers for their interconversion.
For related compounds like 1,8-dihydroxy-9-anthrone, DFT studies have been used to compare the Gibbs free energy of different tautomeric forms to determine their relative stability. nih.gov Spectroscopic studies combined with TD-DFT calculations can also be employed to understand the influence of prototropic tautomerization on the absorption spectra of 1,8-disubstituted quinones. researchgate.net While no specific computational studies on the tautomerization of this compound were found, the established methodologies suggest that DFT could be used to explore the possibility and energetic favorability of different tautomeric forms.
Quantum Chemical Parameter Analysis for Chemical Reactivity
Conceptual DFT provides a framework for defining and calculating various quantum chemical parameters that describe the chemical reactivity of a molecule. These descriptors are derived from the variation of energy with respect to the number of electrons and the external potential.
Key reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Global Hardness (η): Measures the resistance to charge transfer.
Global Softness (S): The reciprocal of global hardness.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These parameters can be calculated from the energies of the HOMO and LUMO. irjweb.com By analyzing these descriptors, one can predict the reactive behavior of this compound. For instance, a high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The electrophilicity index can be used to classify the molecule's reactivity in polar reactions. While specific values for this compound are not available in the provided search results, the theoretical framework for their calculation and interpretation is well-established within the field of computational chemistry. frontiersin.org
Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions play a crucial role in the solid-state properties, self-assembly, and biological interactions of this compound. Computational methods are essential for characterizing and quantifying these non-covalent interactions.
Hydrogen Bonding: The amino groups in this compound can act as both hydrogen bond donors and acceptors, leading to the formation of intra- and intermolecular hydrogen bonds. DFT calculations can be used to determine the geometry and strength of these hydrogen bonds. stanford.edu In related systems, such as 1,8-dihydroxyanthraquinone, the presence and nature of intramolecular hydrogen bonds have been extensively studied using both experimental and theoretical methods. semanticscholar.org These studies provide a basis for understanding the potential hydrogen bonding patterns in this compound.
π-π Stacking: The planar aromatic core of this compound makes it susceptible to π-π stacking interactions. These interactions are important in the crystal packing and can influence the material's electronic properties. Periodic DFT calculations can be used to evaluate the sublimation enthalpy of crystals and characterize the intermolecular interactions, including π-π stacking. rsc.org The impact of π-π stacking on the photophysical properties of hydroxyanthraquinones has been investigated using DFT and TD-DFT, revealing that these interactions can affect the absorption and emission bands. nih.gov Similar computational approaches could be applied to this compound to understand how π-π stacking influences its solid-state characteristics.
Advanced Applications of 1,8 Diaminoanthraquinone in Chemical Research
Functional Dye Chemistry and Polymeric Colorants
1,8-Diaminoanthraquinone serves as a fundamental building block in the synthesis of a variety of functional dyes and polymeric colorants. Its unique structural and electronic properties, stemming from the specific positioning of the amino groups on the anthraquinone (B42736) core, give rise to distinct characteristics in the resulting colorants.
Synthesis and Characterization of Vat Dyes and Disperse Dyes
While the synthesis of many commercial anthraquinone dyes starts from anthraquinone sulfonic acid or nitroanthraquinone, the creation of specific isomers like this compound derivatives often involves multi-step synthetic pathways. wikipedia.org Vat dyes, a class of water-insoluble dyes, can be produced from this compound. The synthesis typically involves creating a larger, more complex molecule that can be reduced to a water-soluble "leuco" form for application to a substrate, usually a cellulosic fiber. Subsequent oxidation then regenerates the original insoluble dye, trapping it within the fiber.
Disperse dyes based on this compound are designed to color hydrophobic fibers such as polyester (B1180765). Their synthesis focuses on creating small, stable molecules with low water solubility that can be finely dispersed in an aqueous dye bath. These fine particles can then diffuse into the amorphous regions of the polyester fibers at high temperatures.
Characterization of these dyes involves a suite of analytical techniques. UV-visible spectroscopy is crucial for determining the maximum absorption wavelength (λmax), which dictates the color of the dye. For instance, the introduction of amino groups at the 1- and 8-positions significantly alters the electronic transitions within the anthraquinone chromophore, leading to absorption in the visible region. wikipedia.org Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of characteristic functional groups, while nuclear magnetic resonance (NMR) spectroscopy helps in elucidating the precise molecular structure.
Structure-Color Relationships in this compound Derivatives
The relationship between the molecular structure of this compound derivatives and their perceived color is a key area of research. The color of these dyes is determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Modifications to the molecular structure can tune this energy gap, thereby altering the color.
The introduction of electron-donating amino groups at the 1,8-positions causes a significant bathochromic (red) shift in the absorption spectrum compared to the parent anthraquinone molecule. wikipedia.org Further functionalization of the amino groups or the anthraquinone core can lead to a wide palette of colors. For example, creating derivatives with extended π-conjugation by adding aromatic or other unsaturated groups can further shift the absorption to longer wavelengths, resulting in deeper colors.
Computational methods, such as Density Functional Theory (DFT), are often employed to model the electronic structure of these dyes and predict their absorption spectra. These theoretical calculations provide valuable insights into how different substituents will affect the HOMO and LUMO energy levels, guiding the rational design of new dyes with desired colors. nih.gov
Interactive Data Table: Photophysical Properties of this compound Derivatives
| Derivative | λmax (nm) | Molar Extinction Coefficient (ε) | Color |
| This compound | ~520 | ~7,000 | Reddish-violet |
| N,N'-dicyclohexyl-1,8-diaminoanthraquinone | 535-590 | >10,000 | Blue-red |
| 1,8-bis[(p-methoxyphenyl)amino]anthraquinone | ~580 | - | Blue |
Polymerizable Dichroic Dyes for Optical Devices
Dichroic dyes exhibit different absorption characteristics depending on the polarization of incident light. This compound derivatives can be functionalized with polymerizable groups, such as acrylates or methacrylates, to create polymerizable dichroic dyes. These dyes can then be incorporated into a liquid crystal host and aligned, for instance, by an electric field. google.com
Upon polymerization, the orientation of the dye molecules becomes fixed, resulting in a dichroic polymer film. These films are essential components in various optical devices, including liquid crystal displays (LCDs) and polarizers. The performance of a dichroic dye is characterized by its dichroic ratio, which is the ratio of its absorbance parallel and perpendicular to the alignment direction. The rigid, elongated structure of the anthraquinone core makes this compound a suitable scaffold for designing high-performance dichroic dyes.
Integration into Cross-Linked Polymeric Matrices (e.g., Epoxy Resins, Polyamides)
Incorporating this compound derivatives into cross-linked polymeric matrices like epoxy resins and polyamides offers a way to create permanently colored materials with high stability. The amino groups of this compound can act as reactive sites, allowing the dye molecule to be chemically bonded into the polymer network.
In the case of epoxy resins, the primary amine groups of this compound can react with the epoxide groups of the resin, forming a covalent bond and becoming an integral part of the cross-linked structure. researchgate.netscirp.org This method of "in-chain" coloration prevents dye migration and leaching, which can be a problem with simply mixing dyes into a polymer. The resulting colored epoxy resins exhibit excellent thermal stability and solvent resistance.
Similarly, this compound can be used as a comonomer in the synthesis of polyamides. By reacting with dicarboxylic acids or their derivatives, the diamine can be incorporated into the main polymer chain, leading to intrinsically colored polyamides with good fastness properties.
Catalytic Fading Mechanisms in Dye Mixtures
The photostability of dyes is a critical factor in their application. In mixtures, the fading of one dye can be accelerated by the presence of another, a phenomenon known as catalytic fading. Research has shown that certain anthraquinone dyes, including this compound derivatives, can act as photosensitizers in these processes. researchgate.net
Upon absorption of light, this compound can transition to an excited triplet state with a relatively high quantum yield. researchgate.net This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a powerful oxidizing agent that can attack and degrade other nearby dye molecules, particularly azo dyes, leading to their rapid fading. Understanding this mechanism is crucial for formulating stable dye mixtures for various applications. The ability of a diaminoanthraquinone to initiate catalytic fading is closely related to its quantum yield of triplet formation. researchgate.net
Chemical Sensor and Probe Development
The this compound scaffold has been explored for the development of chemical sensors and probes. The amino groups can act as binding sites for specific analytes, and this binding event can trigger a change in the photophysical properties of the molecule, such as its color or fluorescence. rsc.org
For example, derivatives of this compound can be designed to selectively bind to metal ions. The coordination of a metal ion to the amino groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a noticeable color change (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor). rsc.org
These sensors can be highly selective and sensitive, allowing for the detection of trace amounts of specific analytes. The development of such probes has potential applications in environmental monitoring, biological imaging, and clinical diagnostics.
Design of Colorimetric and Fluorescent Chemosensors
The unique structure of this compound, featuring the anthraquinone core with amino groups at the 1 and 8 positions, makes it a valuable platform for the design of chemosensors. These sensors can detect specific ions through changes in their colorimetric or fluorescent properties. The amino groups act as binding sites and signaling units, where interaction with a target analyte induces a noticeable spectral response.
A notable application in this area is the development of a colorimetric molecular sensor for the detection of lead ions (Pb²⁺) in aqueous solutions. Research has demonstrated that a sensor molecule incorporating the this compound unit can efficiently bind to lead ions, resulting in a distinct color change that is observable with the naked eye. This provides a simple and direct method for lead ion detection without the need for complex instrumentation. The design of such sensors often involves linking the this compound core to a polyazamacrocycle, which enhances the selectivity and binding affinity for the target metal ion.
| Sensor Component | Target Analyte | Observable Change | Detection Method |
| This compound | Pb²⁺ | Color change | Naked-eye colorimetric |
Potentiometric Sensors for Ion Detection (e.g., Cu²⁺, Na⁺, Hg²⁺, Bi³⁺, Cd²⁺, Pb²⁺)
Information regarding the specific application of this compound in the development of potentiometric sensors for the detection of the mentioned ions is not available in the reviewed literature.
Fluorescent Probes for Biological Species (e.g., Nitric Oxide Imaging)
While other isomers of diaminoanthraquinone, such as 1,2-diaminoanthraquinone (B157652), are known to be used as fluorescent probes for biological species like nitric oxide, the available research does not specify the use of this compound for this particular application.
Molecular Recognition Systems Based on Anthrabiimidazole Salts
There is no available information in the reviewed literature specifically detailing the creation or use of molecular recognition systems based on anthrabiimidazole salts derived from this compound.
Photochemistry and Photocatalysis Research
The photochemical properties of this compound have been harnessed in the field of photopolymerization, where it can act as a key component in initiating chemical reactions upon exposure to light.
Photoinitiators for Photopolymerization of Alkene Monomers
This compound and its derivatives have been identified as effective photoinitiators for the radical polymerization of alkene monomers. researchgate.net These compounds, particularly bisamino-substituted anthraquinones, can absorb light, typically in the visible range, and initiate the polymerization process. researchgate.net The effectiveness of these compounds as photoinitiators is linked to their ability to undergo efficient intersystem crossing (ISC) to a triplet excited state. researchgate.net Anthraquinone derivatives that exhibit poor ISC capabilities show negligible effects on photopolymerization. researchgate.net This highlights the importance of the specific electronic structure of this compound in this application.
These photoinitiating systems are often classified as Type II initiators, which typically require a co-initiator, such as an amine, to generate the initiating radicals. researchgate.net
| Photoinitiator Type | Key Property for Initiation | Co-initiator Requirement | Monomer Type |
| Type II | Efficient Intersystem Crossing (ISC) | Often required (e.g., amines) | Alkene Monomers |
Hydrogen Abstraction Mechanisms in Triplet Excited States
The mechanism by which this compound initiates polymerization is believed to involve hydrogen abstraction by the photoinitiator in its triplet excited state. researchgate.net After the molecule absorbs a photon and transitions to a singlet excited state, it undergoes intersystem crossing to the more stable triplet state. This triplet state, specifically one with n-π* character, is reactive enough to abstract a hydrogen atom from a suitable donor molecule (like a co-initiator or the monomer itself). researchgate.net
The general mechanism for intermolecular hydrogen abstraction by an excited ketone involves the interaction of the half-filled n-orbital of the excited carbonyl group with a C-H sigma orbital of the hydrogen donor. youtube.com This process generates two radical species: one derived from the photoinitiator (a ketyl radical in the case of simple ketones) and one from the hydrogen donor. youtube.com The radical generated from the hydrogen donor can then initiate the chain reaction of polymerization. The efficiency of this process is dependent on the energy of the triplet state and the nature of the solvent. youtube.com For amino-substituted anthraquinones, the presence of the amino groups influences the energy levels and character of the excited states, which in turn affects the efficiency of the hydrogen abstraction process.
Photosensitization Mechanisms (Type I and Type II)
This compound, as a member of the anthraquinone family, can exhibit photosensitizing properties, initiating photochemical reactions upon absorption of light. These reactions primarily proceed through two distinct mechanisms: Type I and Type II photosensitization.
In the Type I mechanism , the photoexcited sensitizer (B1316253) (this compound) interacts directly with a substrate molecule. This interaction typically involves either a hydrogen atom or an electron transfer, leading to the formation of radical ions. The resulting substrate radical cation and sensitizer radical anion can then react with molecular oxygen to produce reactive oxygen species (ROS) such as the superoxide (B77818) radical anion (O₂•⁻).
Conversely, the Type II mechanism involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily react with a wide variety of organic molecules.
The prevalence of either Type I or Type II mechanisms is influenced by factors such as the concentration of the substrate and oxygen, as well as the solvent properties. Anthraquinone derivatives have been shown to facilitate both pathways.
Generation of Reactive Oxygen Species (ROS)
A key consequence of the photosensitization mechanisms of this compound is the generation of reactive oxygen species (ROS). These highly reactive chemical species play a crucial role in various chemical and biological processes initiated by the photosensitizer.
The primary ROS generated through the photosensitizing action of anthraquinone derivatives include:
Superoxide Radical (O₂•⁻): Primarily formed through the Type I mechanism, where the radical anion of the photosensitizer transfers an electron to molecular oxygen.
Singlet Oxygen (¹O₂): The hallmark of the Type II mechanism, generated by energy transfer from the excited photosensitizer to ground-state oxygen.
Hydroxyl Radical (•OH): While not a direct product of the primary photosensitization events, superoxide radicals can subsequently lead to the formation of other ROS, including the highly reactive hydroxyl radical, through a series of reactions.
The generation of these ROS is fundamental to the application of this compound in areas such as photocatalysis and photodynamic therapy, where the oxidative damage inflicted by these species on target molecules is the desired outcome. The efficiency of ROS generation is a critical parameter in evaluating the performance of photosensitizers.
Adsorption-Assisted Photocatalytic Degradation of Organic Pollutants
Recent research has focused on incorporating anthraquinone derivatives, including diaminoanthraquinones, into advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govrsc.org These materials offer several advantages:
High Surface Area: MOFs and COFs possess exceptionally high surface areas, providing abundant sites for the adsorption of organic pollutants.
Tunable Porosity: The pore sizes and structures of these frameworks can be tailored to selectively adsorb specific pollutant molecules.
Enhanced Light Harvesting: The incorporation of photosensitive linkers like diaminoanthraquinone derivatives into the framework can improve the absorption of visible light.
Synergistic Effects: The combination of adsorption and photocatalysis within a single material can lead to a synergistic enhancement of the degradation process. The adsorbed pollutant molecules are readily accessible to the ROS generated by the photoexcited this compound moieties. nih.gov
For instance, anthraquinone-based MOFs have been developed as bifunctional heterogeneous photocatalysts that can activate C-H bonds and oxygen for the oxidation of organic substrates. nih.govresearchgate.net Similarly, immobilizing 1,5-diaminoanthraquinone (B86024) onto functionalized silica (B1680970) nanoparticles has yielded a heterogeneous photocatalyst with high activity and recyclability for various organic reactions. researchgate.net The modification of titanium dioxide with organic dyes is another strategy to enhance its photocatalytic performance under visible light. mdpi.com
| Material | Pollutant/Reaction | Key Findings |
| Anthraquinone-based MOF | C-H bond oxidation | Bifunctional platform for activating C-H bonds and oxygen. nih.govresearchgate.net |
| 1,5-Diaminoanthraquinone on Silica Nanoparticles | Dehalogenation, CDC coupling | High photocatalytic activity and excellent recyclability. researchgate.net |
| Anthraquinone Dye on TiO₂ | Organic Pollutant Degradation | Enhanced visible light absorption and photocatalytic efficiency. mdpi.com |
| Activated Carbon/ZnO Composite | Congo Red Dye | Adsorption-photocatalysis synergy for complete degradation. researchgate.net |
Photocatalytic Hydrogen Peroxide Production
This compound and other anthraquinone derivatives have emerged as effective photosensitizers for the photocatalytic production of hydrogen peroxide (H₂O₂). This process offers a potentially greener and more sustainable alternative to the traditional energy-intensive anthraquinone process.
The mechanism of photocatalytic H₂O₂ production using anthraquinones generally involves the following steps:
Photoexcitation: The anthraquinone molecule absorbs light, promoting it to an excited state.
Hydrogen Abstraction: The excited anthraquinone abstracts a hydrogen atom from a suitable hydrogen donor, such as an alcohol, to form a semiquinone radical.
Electron Transfer to Oxygen: The semiquinone radical then transfers an electron to molecular oxygen to generate a superoxide radical (O₂•⁻).
Protonation and Dimerization: The superoxide radical can be protonated to form the hydroperoxyl radical (HO₂•), and two hydroperoxyl radicals can then dimerize to produce hydrogen peroxide.
Alternatively, the reaction can proceed through the formation of an anthrahydroquinone, which is subsequently oxidized by molecular oxygen to regenerate the parent anthraquinone and produce hydrogen peroxide. The efficiency of this process is dependent on factors such as the nature of the hydrogen donor, the reaction medium, and the specific structure of the anthraquinone derivative.
Energy Storage and Conversion Devices
Redox-Active Species for Organic Redox Flow Batteries (RFBs)
Diaminoanthraquinones, including this compound, have been identified as highly promising redox-active materials for application in non-aqueous and aqueous organic redox flow batteries (RFBs). nih.govresearchgate.net RFBs are a type of electrochemical energy storage device where energy is stored in liquid electrolytes, offering scalability and design flexibility.
The suitability of diaminoanthraquinones for RFBs stems from their ability to undergo multiple, reversible redox reactions at distinct potentials. researchgate.netnih.gov Specifically, the quinone moiety can be reduced in two successive one-electron steps, while the amino groups can be oxidized, also in a stepwise manner. This multi-redox activity allows for a high theoretical energy density.
A significant advantage of certain diaminoanthraquinone systems is their potential for use in symmetric redox flow batteries (SRFBs). nih.gov In an SRFB, the same parent molecule is used in both the positive and negative electrolyte reservoirs, simplifying the battery design and mitigating issues related to electrolyte crossover through the membrane. For example, a derivative of 1,4-diaminoanthraquinone (B121737) has been shown to exhibit two reduction and two oxidation states, making it a suitable candidate for an SRFB. nih.gov
| Diaminoanthraquinone Derivative | Battery Type | Key Electrochemical Properties | Theoretical Energy Density |
| 1,4-bis(isopropylamino)anthraquinone | Symmetric RFB | 2 reduction and 2 oxidation states, 2.7 V potential difference. nih.gov | 61 Wh/mol |
| Me-TEG-DAAQ (a 1,4-diaminoanthraquinone derivative) | Nonaqueous Symmetric RFB | Highly reversible two anodic and two cathodic one-electron transitions. researchgate.netnih.gov | >49 Wh/L |
| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (derived from 1,8-DHAQ) | Aqueous RFB | High volumetric capacity of 40.2 A h L⁻¹. researchgate.net | Not specified |
Materials for Organic Electronic Devices (e.g., Organic Semiconductors, Photovoltaics)
The unique electronic properties of this compound and its derivatives make them attractive candidates for use in a variety of organic electronic devices. Their planar aromatic structure facilitates π-π stacking, which is crucial for charge transport in organic semiconductor materials.
Organic Semiconductors: Aminoanthraquinones have been investigated as active materials in organic field-effect transistors (OFETs) and sensors. nih.gov The introduction of amino groups into the anthraquinone core can modulate the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing their charge carrier mobility and sensing capabilities. For example, 2-aminoanthraquinone (B85984) has been used as an active material in humidity and temperature sensors due to its semiconducting nature and high melting point. nih.gov
Organic Photovoltaics (OPVs): The strong absorption of visible light by diaminoanthraquinones, coupled with their tunable electronic properties, makes them promising materials for organic solar cells. They can function as either electron donor or electron acceptor materials, depending on their molecular design. Research into novel diaminoanthraquinone-based π-extendable building blocks has shown that their LUMO levels can be systematically tuned. bohrium.com In some cases, the LUMO energy level of a diaminoanthraquinone derivative has been found to be comparable to that of the widely used acceptor material PC₆₀BM, suggesting their potential as n-type materials in OPVs. bohrium.com The excellent electrochemical properties of 1,4-diaminoanthraquinone have also led to its use in solar cell technology. rsc.org
Electro-Swing Carbon Capture Devices
This compound belongs to the broader class of quinone compounds that are being explored for novel carbon capture technologies. One such promising application is in electro-swing reactive adsorption systems. These devices utilize an electrochemical cell to capture and release carbon dioxide (CO₂), offering a potentially more efficient alternative to traditional temperature or pressure-swing methods that suffer from thermal energy losses. greencarcongress.comrsc.orgscispace.com
The core principle involves the electrochemical reduction of quinones. In their reduced state, these molecules react with CO₂. The process is reversed by applying an opposite electrical potential, which oxidizes the molecule and releases the captured CO₂ in a concentrated stream. greencarcongress.comrsc.org Researchers at MIT have developed a solid-state faradaic electro-swing system using a polyanthraquinone–carbon nanotube composite as the negative electrode. greencarcongress.comrsc.org In this device, the polyanthraquinone captures CO₂ upon charging (reduction) and releases it upon discharge (oxidation). greencarcongress.com
This electrochemical approach allows for the capture of CO₂ from various concentrations, including directly from the air (around 400 parts per million), and its subsequent release into a pure stream. greencarcongress.com The released CO₂ can then be compressed for geological storage or utilized as a feedstock for fuels and chemicals. greencarcongress.com This technology avoids the need for thermal energy, pressure changes, or additional chemicals to cycle the process. greencarcongress.com Studies on various anthraquinone derivatives have been conducted to understand how different substituents, such as amino groups, influence the electrochemical properties and efficiency of CO₂ capture. nih.govacs.org The system has demonstrated high faradaic efficiency (>90%) and durability over thousands of cycles, with an energy cost ranging from 40–90 kJ per mole of CO₂ captured. rsc.orgscispace.com
Advanced Materials and Supramolecular Chemistry
The rigid, planar structure and rich electronic properties of the this compound core make it a valuable component in the design of advanced materials and complex supramolecular structures.
π-Extendable Building Blocks with Tunable Optoelectronic Properties
The diaminoanthraquinone (DAAQ) framework is a versatile platform for creating π-extendable building blocks with tailored optoelectronic properties for applications in organic electronics, dyes, and energy conversion devices. nih.govacs.org By chemically attaching π-conjugated linkers to the anthraquinone core, researchers can systematically modify the molecule's electronic structure. nih.gov
A study on 1,5-diaminoanthraquinone (a regioisomer of 1,8-DAAQ) demonstrated that sequentially adding TIPS-acetylene linkers leads to significant and predictable changes in the material's properties. nih.gov As the number of these linkers increases, a systematic bathochromic (red) shift is observed in both the absorption and emission spectra. acs.orgnih.gov This shift is primarily due to the selective stabilization of the lowest unoccupied molecular orbital (LUMO), which effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the LUMO. nih.gov For instance, the addition of four TIPS-acetylene groups to the 1,5-DAAQ core resulted in a LUMO energy level of -3.72 eV, which is comparable to that of the widely used electron acceptor PC₆₀BM in organic solar cells. nih.govacs.org This ability to fine-tune the LUMO level is crucial for designing new n-type organic electronic materials and low-bandgap materials. nih.govacs.org
| Compound | Number of π-linkers | HOMO Energy (eV) (Calculated) | LUMO Energy (eV) (Calculated) | Key Observation |
| 1,5-DAAQ | 0 | -5.55 | -2.44 | Baseline DAAQ core |
| 4-TIPS-DAAQ | 4 | -5.37 | -2.83 | LUMO is significantly stabilized |
This table presents calculated frontier molecular orbital energies for a related diaminoanthraquinone, illustrating the effect of π-extension. Data sourced from supporting information within the study. nih.gov
Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)
Covalent organic frameworks (COFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. rsc.orgrsc.org Diaminoanthraquinones, including 1,8-DAAQ and its isomers, are excellent candidates for COF synthesis due to their rigid structure and reactive amino groups, which can undergo condensation reactions with aldehyde-containing monomers. rsc.org
For example, 2,6-diaminoanthraquinone (B87147) has been used to create a two-dimensional COF (DAAQ-COF) that functions as a recyclable photocatalyst for C-H bond functionalization under visible light. rsc.org Similarly, 1,5-diaminoanthraquinone has been employed to construct anthraquinone-based COFs. The geometry of the diaminoanthraquinone building block, including the positions of the amino groups (e.g., 1,8- vs. 1,5- vs. 2,6-), plays a significant role in determining the resulting morphology and properties of the COF. These materials exhibit high crystallinity, stability, and ordered porosity, which are advantageous for applications in catalysis, energy storage, and gas separation. rsc.orgrsc.org The strong π-π stacking interactions between the anthraquinone units further contribute to the stability of these frameworks.
Organic Nanomaterials and Self-Aggregation Morphologies
The inherent properties of diaminoanthraquinones facilitate their use in creating structured nanomaterials. Through chemical polymerization, 1,5-diaminoanthraquinone has been synthesized into nanoparticles of approximately 30 nm in diameter. researchgate.net These nanoparticles are described as inherently semiconductive and self-stabilized, exhibiting high thermal stability up to 400°C. researchgate.net
Furthermore, the self-assembly capabilities of diaminoanthraquinone-based molecules can be harnessed to create complex, one-dimensional (1D) superstructures. Research has shown that anthraquinone-based COFs can be designed to self-assemble into specific morphologies like nanofibers and hollow tubes. nih.gov These assembly processes can occur through mechanisms such as nanosheet-crimping or the use of a nanosheet-based self-template. nih.gov The ability to control the morphology of these materials at the nanoscale is critical for their application in areas like electrocatalysis, where the shape and accessibility of active sites are paramount. nih.gov
Supramolecular Architectures and Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The structure of this compound is ideally suited for forming complex supramolecular architectures governed by non-covalent interactions. nih.gov The two amino groups are capable of acting as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. These directional hydrogen bonds are a powerful tool for guiding the self-assembly of molecules into well-defined structures. rsc.org
Hybrid Materials (e.g., Graphene-Immobilized Anthraquinones)
To leverage the properties of this compound in functional devices, it can be incorporated into hybrid materials. Graphene, a single layer of carbon atoms with excellent electrical conductivity, is a common substrate for creating these hybrids. rsc.org
In one example, 2,6-diaminoanthraquinone molecules were covalently attached to the surface of graphene oxide. rsc.org This was achieved through a nucleophilic displacement reaction between the amino groups on the anthraquinone and epoxy groups on the graphene oxide surface. rsc.org The resulting hybrid material combines the electrochemical properties (pseudocapacitance) of the diaminoanthraquinone with the high conductivity and surface area (double-layer capacitance) of the reduced graphene. rsc.org Such a composite has shown high performance as an electrode material for supercapacitors, exhibiting high specific capacitance and excellent cycling stability. rsc.org This strategy of immobilizing anthraquinone derivatives on conductive scaffolds like graphene provides a pathway to create advanced materials for energy storage and electronic applications. rsc.orgresearchgate.net
Biomedical Research Focus on Mechanisms
This compound and its derivatives have emerged as significant subjects of biomedical research, primarily due to their potential as anticancer agents. The scientific community has focused on elucidating the specific molecular mechanisms through which these compounds exert their cytotoxic effects. These investigations have revealed a multi-faceted approach, targeting fundamental cellular processes including cell division, the maintenance of chromosome ends, and direct interactions with genetic material. Furthermore, the photosensitizing properties of these compounds in the context of cancer therapy have been a key area of exploration.
Studies on Tubulin Polymerization Inhibition
Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. Specifically, a series of 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones have demonstrated significant antiproliferative activity against various cancer cell lines, including K562 leukemia cells. researchgate.net
The mechanism of action for these compounds involves the disruption of microtubule dynamics, which leads to an arrest of the cell cycle in the G2/M phase. This halt in cellular progression prevents the proliferation of cancer cells. Several of these compounds have shown exceptional activity, with IC50 values (the concentration required to inhibit a biological process by 50%) of less than 1 microM, indicating high potency. nih.gov The inhibition of tubulin polymerization by these anthracenone-based compounds is a key factor in their cytotoxic effects and marks them as promising candidates for the development of novel anti-tubulin drugs. nih.gov
| Compound Class | Mechanism of Action | Cellular Effect | Potency (IC50) |
| 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones | Inhibition of tubulin polymerization | Arrest of cell cycle in G2/M phase | < 1 µM for several compounds |
Telomerase Inhibition Mechanisms
Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is a crucial factor in cellular immortalization and is a prime target in cancer therapy. Disubstituted aminoanthraquinones, including derivatives of the 1,8-isomer, have been investigated as potential human telomerase inhibitors. nih.gov
Research indicates that the specific positioning of substituent side chains on the anthraquinone core is critical for its inhibitory effect. nih.gov Symmetrically disubstituted anthraquinones are considered promising leads for the development of telomerase inhibitors. The proposed mechanism of action involves the intercalative binding of the compound into the DNA structure, a process that is influenced by the placement of the substituent side chains. nih.gov Furthermore, the presence of a primary or tertiary amine on the substitution group appears to be a requirement for effective telomerase inhibition. nih.gov While the precise contribution of the amine group is still under investigation, it is thought to facilitate proper binding within the groove of the G-quadruplex structure of telomeric DNA. researchgate.net
DNA Binding Interactions
Anthraquinone derivatives have been shown to interact with non-canonical DNA structures, specifically G-quadruplexes, which are found in telomeric regions and the promoter regions of many oncogenes. The binding of these compounds to G-quadruplex DNA can lead to the disruption of telomeres in malignant cells and trigger apoptosis (programmed cell death).
Biophysical and biochemical studies have confirmed that anthraquinone derivatives can bind to the human telomeric G-quadruplex sequence. The mode of binding is typically in the external groove of the G-quadruplex, which leads to its stabilization. This interaction is characterized by hypochromism, fluorescence quenching, and minor shifts in ellipticity. The stabilization of the G-quadruplex structure by these compounds can interfere with its normal function and induce cellular stress. One of the consequences of this binding and stabilization is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and ultimately initiate cell death pathways in cancer cells.
| Interaction Type | Binding Site | Consequence of Binding |
| External Groove Binding | G-quadruplex DNA | Stabilization of the G-quadruplex structure |
| Induction of oxidative stress | ||
| Activation of apoptotic pathways |
Mechanisms of Photosensitization in Leukemic Cells (Singlet Oxygen and Radical Reactions)
This compound, referred to in some studies as AM2, has been demonstrated to act as a photosensitizer in human leukemic cells. nih.gov This property allows the compound to become significantly more cytotoxic upon exposure to light. In the absence of light, a concentration of 53 µM of AM2 was required to achieve a 50% loss of cell viability. However, when exposed to light for just two minutes, this value dropped to approximately 2.4 µM, representing a significant increase in potency. nih.gov
The mechanism behind this photosensitization appears to involve a Type I photochemical reaction. This is supported by the observation that illumination of leukemic cells in the presence of AM2 leads to the production of frank DNA single-strand breaks. nih.gov The formation of these direct breaks is indicative of the generation of free radicals, which are characteristic of a Type I photosensitization pathway. nih.gov In contrast, the DNA damage observed in the dark or with other related compounds was protein-concealed, suggesting a different mechanism. nih.gov This light-induced generation of free radicals enhances the compound's ability to kill cancer cells, a principle that is the foundation of photodynamic therapy (PDT). nih.govfrontiersin.org
| Condition | Cytotoxicity (IC50) | Observed DNA Damage | Proposed Mechanism |
| AM2 in dark | 53 µM | Protein-concealed breaks | - |
| AM2 with light | ~2.4 µM | Frank single-strand breaks | Type I photosensitization (free radical production) |
Corrosion Inhibition Studies
Beyond its biomedical applications, this compound and its related compounds have been investigated for their potential in industrial applications, specifically as corrosion inhibitors for metals.
Mechanism of Interaction with Metal Surfaces
Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, can act as effective corrosion inhibitors by adsorbing onto the metal surface and creating a protective barrier against corrosive agents. The mechanism of corrosion inhibition by diaminoanthraquinones is believed to occur through the adsorption of the molecules onto the metal surface, a process that blocks the active sites for corrosion.
Studies on closely related isomers, such as 1,2-diaminoanthraquinone, have shown that the inhibition process is due to the adsorption of the inhibitor molecules on the metal, such as mild steel in a hydrochloric acid environment. researchgate.net This adsorption is thought to be a physical adsorption (physisorption) process. researchgate.net The efficiency of inhibition increases with the concentration of the inhibitor.
The interaction with the metal surface is facilitated by the presence of the amino groups. Research on 1,4-diamino-anthraquinone has indicated that the nitrogen atom of the amino group physically adsorbs to a silver surface, with the nitrogen atom oriented perpendicularly to the surface. koreascience.kr It is highly probable that this compound interacts with metal surfaces in a similar manner, with the lone pair of electrons on the nitrogen atoms of the amino groups playing a key role in the adsorption process. This forms a protective film that slows down both the cathodic and anodic reactions of the corrosion process. mdpi.com
| Inhibitor Type | Proposed Adsorption Mechanism | Key Functional Group | Protective Action |
| Diaminoanthraquinones | Physisorption | Amino groups (Nitrogen atoms) | Formation of a protective film, blocking of active corrosion sites |
Structure Property Relationships in 1,8 Diaminoanthraquinone Systems
Influence of Substituent Position and Electronic Character on Optoelectronic Properties
The optoelectronic properties of anthraquinone (B42736) derivatives are highly sensitive to the nature and positioning of substituents on the aromatic core. In the case of 1,8-diaminoanthraquinone, the introduction of various functional groups can significantly modulate its absorption and emission characteristics, primarily by altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The position of substituents is a critical determinant of their electronic influence. Studies on disubstituted aminoanthraquinones have revealed that compounds with substituents at the 1 and 8 positions exhibit a notable increase in the absorption intensity of their monoprotonated forms researchgate.net. This phenomenon highlights the unique electronic environment created by the proximity of the amino groups and their interaction with the quinone system.
The electronic character of the substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role. Electron-donating groups, such as alkyl or alkoxy moieties, generally lead to a bathochromic (red) shift in the absorption and emission spectra. This is attributed to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups tend to cause a hypsochromic (blue) shift by lowering the HOMO energy level and widening the energy gap.
Research on π-extendable diaminoanthraquinone (DAAQ) building blocks has provided systematic insights into these relationships. A study involving the sequential addition of triisopropylsilyl (TIPS)-acetylene π-linkers to a 1,5-DAAQ core demonstrated a systematic bathochromic shift in both absorption and emission spectra with an increasing number of linkers acs.orgnih.gov. This extension of the π-conjugated system leads to a selective stabilization of the LUMO, effectively tuning the optoelectronic properties acs.orgnih.gov. While this study was on a 1,5-DAAQ, the principles of extending π-conjugation are applicable to the 1,8-isomer.
The optoelectronic properties of DAAQs are largely governed by π → π* transitions acs.orgnih.gov. Substitutions on the amino groups can modulate the intramolecular charge transfer (ICT) character of these transitions, offering a powerful tool for fine-tuning the material's response to light acs.orgnih.gov.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | LUMO Energy (eV, calculated) |
|---|---|---|---|
| 1,5-DAAQ | - | - | -2.44 |
| 4-TIPS-DAAQ | 517 | 17,169 | -2.83 |
Role of Intramolecular Hydrogen Bonding in Electronic and Photophysical Behavior
A key structural feature of this compound is the presence of intramolecular hydrogen bonds between the hydrogen atoms of the amino groups and the oxygen atoms of the adjacent carbonyl groups (N-H···O=C). This interaction plays a significant role in determining the molecule's electronic structure and photophysical behavior.
This intramolecular hydrogen bonding contributes to the planarity of the molecule and influences the energy of the frontier molecular orbitals. The hydrogen bond can create a quasi-ring structure, which can affect the delocalization of π-electrons within the molecule. Spectroscopic studies on related aminoanthraquinones have shown that the photophysical properties are strongly dependent on solvent-solute interactions, which can compete with or enhance the effects of intramolecular hydrogen bonding researchgate.net.
The presence of these hydrogen bonds can also provide a pathway for rapid radiationless deactivation of the excited state, which can influence the fluorescence quantum yield and lifetime of the molecule acs.org. In some substituted anthraquinones, this deactivation can occur via excited-state intramolecular proton transfer (ESIPT). For instance, in 1-aminoanthraquinone (B167232), the fluorescence properties are associated with a single-minimum-type potential, and the nonradiative relaxation is attributed to internal conversion to the ground state researchgate.net. The strength and nature of the intramolecular hydrogen bonds can be modulated by the solvent environment. In nonpolar solvents, the fluorescence decay kinetics of 1-aminoanthraquinone are strongly temperature-dependent, whereas in solvents of moderate to higher polarity, the decay kinetics are temperature-independent, indicating a change in the relaxation pathways researchgate.net.
| Compound System | Key Observation | Attributed Cause |
|---|---|---|
| 1-Aminoanthraquinone | Temperature-dependent fluorescence decay in nonpolar solvents | Influence of intramolecular hydrogen bonding on excited-state dynamics |
| 1,8-Disubstituted Anthraquinones | Small solvent-induced shifts in absorption frequency | Prevalence of intramolecular hydrogen bonding over intermolecular interactions with solvent |
Impact of Steric Factors on Molecular Planarity and Electronic Effects
Steric hindrance, arising from the spatial arrangement of atoms and functional groups, can have a profound impact on the molecular planarity and, consequently, the electronic properties of this compound derivatives. The introduction of bulky substituents on or near the amino groups can force these groups to twist out of the plane of the anthraquinone ring system.
This loss of planarity disrupts the π-conjugation between the lone pair of electrons on the nitrogen atoms and the aromatic system. As a result, the extent of electron delocalization is reduced, which can lead to several changes in the optoelectronic properties:
Hypsochromic Shift: A decrease in conjugation typically results in a widening of the HOMO-LUMO gap, leading to a blue shift in the absorption and emission spectra.
Reduced Molar Absorptivity: The intensity of the π → π* transitions may decrease as the overlap between the p-orbitals is diminished.
In a study of 1,8-dinitro-4,5-dihydroxy-anthraquinone, it was noted that steric effects introduced by the nitro groups influenced the electron density distribution, as indicated by the formation of ring critical points in the molecular graph that were not part of quasi-rings from hydrogen bonding nih.gov. While this study focused on a different derivative, the principle that bulky substituents can alter the electronic landscape due to steric strain is directly applicable to this compound systems. Therefore, the design of this compound derivatives for specific applications must consider the steric bulk of substituents to maintain the desired level of π-conjugation and planarity.
Correlation between Molecular Structure and Electrochemical Reversibility
The electrochemical behavior of this compound and its derivatives is of significant interest, particularly for applications in energy storage, such as redox flow batteries. The ability of the anthraquinone core to undergo reversible redox reactions is central to this functionality. The amino groups at the 1 and 8 positions can also be oxidized, leading to a rich and complex electrochemical profile.
The molecular structure has a direct impact on the reversibility of these redox processes. Highly reversible redox reactions are crucial for the stability and long-term performance of electrochemical devices. Studies on various diaminoanthraquinone isomers have shown that they can exhibit multiple, highly reversible one-electron redox reactions acs.orgresearchgate.net.
The introduction of substituents can influence the redox potentials and the reversibility of the electrochemical processes. For instance, modifying the amino groups with solubilizing chains, such as oligoethylene glycol ethers, has been shown to not only increase solubility but also maintain the high reversibility of the redox couples acs.orgnih.gov. In one such derivative, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione, cyclic voltammetry experiments demonstrated two anodic and two cathodic one-electron redox transitions that were electrochemically accessible and highly reversible acs.orgresearchgate.net.
The stability of the radical ions and dianions formed upon reduction, and the radical cations and dications formed upon oxidation, is key to electrochemical reversibility. The aromatic structure of the anthraquinone core helps to stabilize these charged species through electron delocalization acs.org. The nature of the substituents can further enhance or detract from this stability. For example, while cationic DAAQ derivatives showed enhanced solubility, the cathodic redox reactions exhibited poor reversibility, possibly due to internal decomposition of the reduced forms nih.gov. This underscores the delicate balance between modifying the molecular structure to achieve desired properties like solubility and preserving the inherent electrochemical stability of the DAAQ core.
| Derivative | Number of Reversible Redox Transitions | Potential Range (vs. Ag+/Ag) | Key Feature |
|---|---|---|---|
| 1,4-bis(isopropylamino)anthraquinone | Four | -1.98 V to +0.74 V | Highly reversible one-electron redox reactions |
| Me-TEG-DAAQ | Four | - | Highly reversible with excellent solubility |
Stability and Degradation Research of 1,8 Diaminoanthraquinone Materials
Photodegradation and Self-Healing Characteristics
The interaction of 1,8-diaminoanthraquinone with light is a key area of study, particularly in applications where it is exposed to sunlight, such as in dyes and coatings. The photodegradation of materials containing this compound can lead to color fading and loss of functionality. However, intriguing research into anthraquinone (B42736) derivatives has also revealed potential for self-healing characteristics.
Research on various anthraquinone derivatives doped into polymethyl methacrylate (B99206) (PMMA) has provided a framework for understanding their photodegradation and self-healing mechanisms. ufba.bracs.orgnih.gov While specific quantitative data for this compound is not extensively detailed in the literature, "rules-of-thumb" developed from studying analogous compounds suggest that its molecular structure is conducive to good recovery after photodegradation. ufba.br It is predicted that this compound would exhibit very good recovery characteristics. ufba.br
The proposed mechanism for this self-healing phenomenon involves the photodissociation of the dye molecules, with the surrounding polymer matrix trapping the resulting fragments. ufba.br These fragments can subsequently recombine, leading to a partial reversal of the degradation. ufba.br This process is a true self-healing mechanism, involving the cleavage and reformation of chemical bonds. ufba.br
The placement of substituent groups on the anthraquinone core plays a significant role in these properties. It has been observed that placing groups on opposite sides of the oxygen axis, such as in the 1,8-positions, can result in improved self-healing capabilities. ufba.br Further experimental studies are needed to quantify the photodegradation rates and self-healing efficiency of materials specifically incorporating this compound to validate these predictions.
Thermal Stability Profiles
| Property | Value | Unit |
|---|---|---|
| Melting Point | 321.00 | °C |
| Boiling Point | 375.00 | °C |
For comparison, studies on the thermal decomposition of the precursor compound, 1,8-dinitroanthraquinone, show that it undergoes decomposition after melting, with a significant release of heat. nih.gov The thermal stability of quinones, in general, is influenced by their molecular structure. particletechlabs.com For instance, 9,10-anthraquinone, the parent structure of this compound, is thermally stable and sublimes without decomposition under typical chromatographic conditions. particletechlabs.com The introduction of amino groups at the 1 and 8 positions would be expected to influence the thermal degradation pathway, likely through mechanisms involving these functional groups. Further research employing techniques such as TGA and DSC is necessary to fully characterize the thermal decomposition profile of this compound and identify its degradation products at elevated temperatures.
Stability Under Harsh Chemical Conditions (e.g., Strong Acid, Base, Redox Environments)
The chemical stability of this compound in aggressive chemical environments is critical for its use in applications such as industrial dyeing processes and advanced materials like redox flow batteries.
Strong Acid: The stability of this compound in strong acids is suggested by its purification process, which can involve the use of sulfuric acid. rsc.org This indicates a degree of resistance to degradation in acidic conditions. The amino groups on the anthraquinone ring are basic and would be protonated in strong acid, which could influence the compound's electronic structure and subsequent reactivity.
Strong Base: Information regarding the stability of this compound in strong bases is limited in the available scientific literature. For related compounds, such as certain diaminoanthraquinone derivatives, reactions in the presence of a base like sodium hydroxide (B78521) are part of their synthesis, suggesting that the core structure is stable under these conditions for specific reaction times and temperatures. labmanager.com However, prolonged exposure to harsh alkaline conditions could potentially lead to degradation, the specifics of which require further investigation.
Redox Environments: The redox behavior of diaminoanthraquinones is an area of active research, particularly for energy storage applications. Studies on 1,4-diaminoanthraquinone (B121737) derivatives have shown that they can undergo multiple, reversible electrochemical oxidations and reductions. labmanager.com This suggests that the diaminoanthraquinone core possesses a degree of stability across a range of electrochemical potentials. The stability of these compounds in redox flow batteries is a key performance parameter, with research focused on understanding and mitigating degradation pathways that can occur over many charge-discharge cycles. mdpi.com The specific redox stability of this compound would be influenced by the positions of the amino groups and their effect on the electron distribution within the molecule.
| Condition | Observed/Predicted Stability | Supporting Evidence/Context |
|---|---|---|
| Strong Acid (e.g., Sulfuric Acid) | Likely stable | Used in purification processes for diaminoanthraquinones. rsc.org |
| Strong Base (e.g., Sodium Hydroxide) | Moderately stable under specific conditions | Used in the synthesis of some derivatives, but long-term stability is not well-documented. labmanager.com |
| Redox Environments | Exhibits reversible redox behavior | Analogous diaminoanthraquinone derivatives are studied for their electrochemical stability in redox flow batteries. labmanager.commdpi.com |
Future Research Directions and Emerging Applications
Computational Design of Next-Generation 1,8-Diaminoanthraquinone Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of this compound derivatives, thereby guiding the synthesis of next-generation materials with tailored functionalities. These theoretical studies provide deep insights into the electronic structure, redox potentials, and spectroscopic properties, accelerating the discovery of novel materials for specific applications. rsc.orgresearchgate.net
Theoretical calculations allow for the systematic investigation of how various substituents on the anthraquinone (B42736) core influence its properties. rsc.org For instance, DFT and time-dependent DFT (TD-DFT) calculations are employed to explore the effects of substituents on spectroscopic and electrochemical behaviors. researchgate.net These studies can elucidate phenomena such as the impact of protonation on absorption spectra and predict how structural modifications can tune the optoelectronic properties of DAAQ-based systems. researchgate.netnih.gov By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can predict the HOMO-LUMO gap, which is crucial for applications in photocatalysis and organic electronics. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By analyzing large datasets of anthraquinone derivatives, QSAR models can identify the key molecular features responsible for a specific activity, such as cytotoxicity or catalytic efficiency. researchgate.net This allows for the rational design of new compounds with enhanced performance. For example, 3D-QSAR and pharmacophore mapping have been used to design novel anthraquinone derivatives with specific biological targets. researchgate.net These computational screening methods significantly reduce the time and resources required for experimental synthesis and testing.
Table 1: Computationally Predicted Properties of Diaminoanthraquinone Derivatives
| Computational Method | Investigated Property | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Thermodynamic and dynamic properties for Li-ion batteries | Heteroatom substitution can significantly improve discharge potential and charge transfer rates compared to the parent anthraquinone. rsc.org |
| DFT (B3LYP/6-31G(d)) | Optoelectronic properties of π-extended DAAQs | Sequential π-extension leads to a systematic bathochromic shift and selective stabilization of the LUMO level. nih.gov |
| Time-Dependent DFT (TD-DFT) | Spectroscopic behavior upon protonation | Used to explore and explain unusual increases in absorption intensity in di-substituted anthraquinones. researchgate.net |
| 3D-QSAR | Antiproliferation activity | Established essential structural features responsible for activity, enabling the design of novel compounds. researchgate.net |
Integration into Multifunctional Nanosystems
The incorporation of this compound and its isomers into multifunctional nanosystems is a rapidly advancing field aimed at creating hybrid materials with synergistic or entirely new properties. By combining the distinct characteristics of DAAQ (e.g., redox activity, photophysical properties) with the unique features of nanomaterials (e.g., high surface area, quantum effects, enhanced conductivity), researchers are developing advanced systems for energy storage, sensing, and catalysis. rsc.orgresearchgate.net
Graphene-based nanomaterials are particularly promising scaffolds for DAAQ integration. nih.govnih.gov Diaminoanthraquinone molecules can be covalently attached to the surface of graphene oxide (GO) or reduced graphene oxide (rGO). rsc.org This creates a composite material that combines the Faraday pseudocapacitance of the DAAQ molecules with the excellent electrical conductivity and high surface area of the graphene sheets. rsc.org Such hybrid materials have demonstrated outstanding electrochemical performance as electrodes for supercapacitors, exhibiting high specific capacitance, excellent rate capability, and good cycling stability. rsc.org
Beyond graphene, other nanostructures are being explored. For example, immobilizing diaminoanthraquinones onto functionalized silica (B1680970) nanoparticles (SNPs) has been shown to produce robust and recyclable heterogeneous photocatalysts. rsc.orgnih.govresearchgate.net The synthesis of polymer nanoparticles from DAAQ monomers is another approach. Wholly aromatic poly(1,5-diaminoanthraquinone) (PDAA) nanoparticles have been synthesized via oxidative polymerization, yielding materials with inherent semiconductivity, high thermal stability, and strong adsorbability for metal ions. researchgate.net These nanosystems offer a versatile platform for a wide range of applications, from energy storage devices to environmental remediation technologies. researchgate.net
Table 2: Examples of Diaminoanthraquinone-Based Nanosystems
| Nanosystem | Components | Target Application | Key Features |
|---|---|---|---|
| DQ-RGO Composite | 2,6-Diaminoanthraquinone (B87147) (DQ), Reduced Graphene Oxide (RGO) | Asymmetric Supercapacitors | Combines Faraday pseudocapacitance of DQ with the double-layer capacitance of graphene for high energy density. rsc.org |
| SNPs-DAAQ | 1,5-Diaminoanthraquinone (B86024) (DAAQ), Silica Nanoparticles (SNPs) | Heterogeneous Photocatalysis | High photocatalytic activity and excellent recyclability for organic synthesis and antibacterial applications. rsc.orgnih.govresearchgate.net |
| PDAA Nanoparticles | Poly(1,5-diaminoanthraquinone) | Semiconductors, Adsorbents | Inherent semiconductivity, high purity, and strong silver-ion adsorbability. researchgate.net |
Advanced Characterization Techniques for In-Situ Studies
To fully understand and optimize the performance of this compound-based materials, it is crucial to study their dynamic behavior under operational conditions. Advanced in-situ and operando characterization techniques are emerging as powerful tools to probe structural, chemical, and electronic changes as they occur in real-time. These methods provide mechanistic insights that are unattainable through conventional ex-situ analysis.
A suite of spectroscopic and electrochemical techniques can be adapted for in-situ measurements. For instance, UV-Vis spectroscopy and pH-spectroscopic titrations can monitor changes in the electronic structure and protonation states of DAAQ derivatives during a chemical reaction or in response to environmental stimuli. researchgate.net Cyclic voltammetry provides real-time information on the redox processes that are fundamental to applications in batteries and electrocatalysis. researchgate.net
For nanomaterials, a broader range of techniques is employed. The successful immobilization of DAAQ onto a substrate like silica nanoparticles can be confirmed by a combination of methods including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Fourier-Transform Infrared (FT-IR) Spectroscopy, solid-state Nuclear Magnetic Resonance (ss-NMR), and X-ray Photoelectron Spectroscopy (XPS). nih.govresearchgate.net When applied in-situ, techniques like FT-IR and Raman spectroscopy can track changes in vibrational modes, indicating chemical bond formation or breaking during a catalytic cycle. longdom.org Similarly, in-situ XPS can reveal changes in the elemental composition and oxidation states at the material's surface during operation. Fluorescence spectroscopy is another valuable tool, particularly for sensing applications, as it can monitor host-guest interactions in real-time. acs.org
Table 3: Advanced Characterization Techniques for DAAQ Systems
| Technique | Type of Information | Application Context |
|---|---|---|
| Cyclic Voltammetry | Electrochemical redox behavior | Studying charge/discharge mechanisms in energy storage materials. researchgate.net |
| In-situ UV-Vis Spectroscopy | Electronic transitions, changes in conjugation | Monitoring reaction kinetics or color changes in electrochromic devices. researchgate.net |
| In-situ FT-IR/Raman Spectroscopy | Vibrational modes, chemical bond changes | Observing molecular transformations during a catalytic process. nih.govlongdom.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Characterizing surface chemistry and coordination with metal ions. nih.govacs.org |
| Solid-State NMR (ss-NMR) | Local chemical environment, molecular structure | Confirming the covalent linkage in hybrid DAAQ-nanomaterials. nih.gov |
Expansion into Novel Areas of Catalysis and Environmental Science
The inherent redox and photochemical properties of the this compound scaffold are driving its exploration in new frontiers of catalysis and environmental science. Researchers are leveraging these characteristics to develop efficient photocatalysts for solar energy conversion and sensitive chemosensors for environmental monitoring. nih.govresearchgate.net
In catalysis, aminoanthraquinones are gaining significant interest as potent photosensitizers for visible-light-driven reactions. rsc.orgnih.gov The amino groups act as electron-donating groups, which can shift the absorption spectrum of the anthraquinone core into the visible region, allowing it to utilize sunlight more effectively. nih.gov These dye-sensitized systems have been successfully used for photocatalytic CO₂ reduction to CO, a critical step in converting a greenhouse gas into a valuable chemical feedstock. researchgate.net Furthermore, heterogeneous photocatalysts, created by immobilizing DAAQ derivatives on solid supports, have been developed for a range of organic transformations, including the dehalogenation of aryl halides and cross-dehydrogenative coupling reactions. rsc.orgnih.gov These catalysts are often highly recyclable and offer a green alternative to traditional synthetic methods. rsc.orgresearchgate.net
In environmental science, DAAQ derivatives are being designed as selective chemosensors for the detection of pollutants. nih.gov The amino and carbonyl groups on the anthraquinone structure can act as binding sites for metal ions. This interaction can perturb the electronic structure of the molecule, leading to a measurable change in its fluorescence or absorption properties. acs.org This principle has been used to develop highly sensitive and selective sensors for detecting heavy metal ions like Cu²⁺ in aqueous environments. acs.org The development of nanomaterial-based sensors, which offer advantages like portability and low cost, is a particularly active area of research for real-time, in-situ environmental monitoring. nih.govrsc.orgrsc.org
Table 4: Emerging Catalytic and Environmental Applications of Diaminoanthraquinones
| Application | System | Function | Performance Metric |
|---|---|---|---|
| Photocatalytic CO₂ Reduction | Aminoanthraquinone organic dyes with an Fe porphyrin catalyst | Visible-light-driven reduction of CO₂ to CO | High turnover numbers for both the photosensitizer and the catalyst. researchgate.net |
| Heterogeneous Photocatalysis | 1,5-DAAQ immobilized on silica nanoparticles | Dehalogenation of aryl halides, cross-dehydrogenative coupling | High catalytic activity and recyclability for up to 10 cycles. rsc.orgnih.gov |
| Environmental Sensing | 1,8-dihydroxyanthraquinone-based hybrid materials | Selective detection of Cu²⁺ ions | Limit of detection (LOD) in the nanomolar range (e.g., 2.39 x 10⁻⁹ M). acs.org |
| Antibacterial Agent | 1,5-DAAQ-based photocatalyst | Generation of reactive oxygen species (ROS) | Promising antibacterial properties against Staphylococcus aureus. rsc.orgnih.gov |
Q & A
Basic: What are the established synthetic routes for 1,8-Diaminoanthraquinone, and what key reaction conditions are required?
This compound can be synthesized via multiple pathways:
- Reduction of nitro groups : Reduction of 1,8-dinitroanthraquinone using Na₂S·9H₂O under controlled stoichiometry (42.53 mmol Na₂S per 10.09 mmol dinitro precursor) .
- Diazotization and hydrolysis : Diazotization of this compound followed by hydrolysis of the bisdiazo compound, often requiring acidic or alkaline conditions (e.g., glacial acetic acid-sulfuric acid) .
- Caustic fusion : Reaction of 1,8-anthraquinone-disulfonic acid with calcium oxide under high-temperature alkaline conditions .
Key considerations : Precision in reagent ratios (to avoid side products) and temperature control are critical. For example, stoichiometric errors in Na₂S or nitro precursor quantities can lead to incomplete reduction .
Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?
- UV-Vis spectroscopy : Monitors λmax shifts to assess electronic transitions. For instance, cross-linking with epoxy resins causes a red shift in 1,4-diaminoanthraquinone derivatives but a blue shift in 1,5-isomers .
- FTIR : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) and cross-linking via epoxy ring opening .
- Solubility tests : Determines compatibility with polymers like PLA or PMMA for pigment applications .
Methodological tip : Combine multiple techniques to resolve ambiguities. For example, UV-Vis data alone may not distinguish regioisomers without FTIR validation .
Advanced: How do substituent positions on the anthraquinone ring influence electronic spectra and photostability?
- Substituent effects : Electron-donating groups (e.g., -NH₂) at 1,8-positions increase conjugation, shifting λmax to longer wavelengths. Conversely, steric hindrance from cross-linking (e.g., with epoxy resins) can alter absorptivity coefficients .
- Photostability : Light fastness (rated 4–7 on the Blue Wool Scale) improves with higher anthraquinone weight fractions in polymers due to reduced chromophore degradation .
Experimental design : Compare λmax and absorptivity trends across derivatives (e.g., 1,4- vs. 1,5-isomers) to correlate structure with stability .
Advanced: What strategies address cytotoxicity data discrepancies across cell lines for this compound derivatives?
- Cell line specificity : Test derivatives in diverse models (e.g., rat glioma C6, human hepatoma G2, and 2.2.15 cells) to identify selectivity patterns. For example, certain 1,8-diamino derivatives show potent activity in glioma but not hepatoma cells .
- Structure-activity relationships (SAR) : Modify side chains (e.g., chloroacetamide groups) to enhance membrane permeability or target engagement .
Key insight : Use dose-response curves and SAR analysis to differentiate intrinsic cytotoxicity from cell-specific uptake limitations .
Advanced: How can researchers ensure reproducibility in synthesizing this compound-based compounds?
- Stoichiometric validation : Double-check reagent quantities (e.g., Na₂S·9H₂O and nitro precursors) to avoid errors highlighted in corrected protocols .
- Purification protocols : Employ column chromatography or recrystallization to isolate pure products, as impurities can skew biological or spectral data .
Case study : A published synthesis of N,N′-(anthraquinone-1,8-diyl)bis(2-chloroacetamide) required corrected DIPEA volumes (42.13 mmol vs. original 0.1685 mmol) to achieve reproducibility .
Basic: What storage conditions are recommended for this compound?
- Temperature : Store at room temperature in airtight containers to prevent moisture absorption .
- Ventilation : Use local exhaust ventilation to minimize dust formation, which poses explosion risks .
- Incompatibilities : Avoid contact with strong oxidizers or food products .
Advanced: How can computational methods predict the bioactivity of novel this compound derivatives?
- QSAR modeling : Use atomic physicochemical parameters (e.g., logP, polar surface area) to correlate hydrophobicity with cytotoxicity .
- Docking studies : Simulate interactions with targets like protein kinase CK1δ or HIV-1 protease to prioritize derivatives for synthesis .
Example : Hydrophobic this compound derivatives exhibit better membrane penetration, enhancing antitumor activity .
Advanced: What mechanistic insights explain the antitumor activity of this compound derivatives?
- DNA intercalation : Planar anthraquinone cores intercalate into DNA, disrupting replication in glioma cells .
- Redox cycling : Quinone moieties generate reactive oxygen species (ROS), inducing apoptosis in hepatoma models .
Validation : Use ROS scavengers (e.g., N-acetylcysteine) to confirm redox-dependent cytotoxicity .
Basic: What solvent systems are suitable for preparing this compound stock solutions?
- Recommended solvents : DMSO or DMF for high solubility. For example, a 10 mM stock requires 3.7 mL of DMSO per 10 mg compound .
- Concentration verification : Use UV-Vis spectrophotometry (ε values at λmax) to confirm accuracy .
Advanced: How do structural modifications at 1,8-positions affect electrochemical properties?
- Electrocatalytic activity : Poly-1,8-diaminoanthraquinone matrices doped with Pt/Pd nanoparticles enhance charge transfer in electrooxidation reactions (e.g., methanol oxidation) .
- Substituent effects : Chloro or hydroxyl groups at 4,5-positions alter redox potentials, enabling tunable catalyst design .
Application : Optimize substituents for energy storage or sensor applications by correlating cyclic voltammetry data with molecular structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
